Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound featuring a morpholine ring, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with morpholine and piperidine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene moiety.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-3-carboxylic acid are structurally related.
Piperidine Derivatives: Compounds like piperidine-1-carboxylate and piperidine-4-carboxamide are similar in structure.
Uniqueness
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate is unique due to its combination of the thiophene, morpholine, and piperidine rings in a single molecule. This structural complexity provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-2-26-18(24)20-7-5-13(6-8-20)19-17(23)15-11-25-12-16(22)21(15)10-14-4-3-9-27-14/h3-4,9,13,15H,2,5-8,10-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMSDMQDCBPUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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